molecular formula C9H13N3O B1589062 2-Ethoxybenzimidohydrazide CAS No. 889943-46-8

2-Ethoxybenzimidohydrazide

Cat. No. B1589062
M. Wt: 179.22 g/mol
InChI Key: AIRIJTSCJYEFNI-UHFFFAOYSA-N
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Description

2-Ethoxybenzimidohydrazide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.2 . It is a derivative of Vardenafil, an erectile dysfunction (ED) drug and an inhibitor of phosphodiesterase type 5 (PDE-5) enzyme .


Molecular Structure Analysis

The molecular structure of 2-Ethoxybenzimidohydrazide consists of 9 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure and arrangement of these atoms are not specified in the available resources.


Physical And Chemical Properties Analysis

2-Ethoxybenzimidohydrazide is a solid substance with an off-white color . It has a predicted boiling point of 301.2±44.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Catalytic Applications and Synthesis

  • Palladium-Catalyzed Aryl CH Activation : A study demonstrated the regio-selective aryl CH activation and tandem ortho-hydroxylation/alkoxylation of 2-arylbenzimidazoles using a Pd(OAc)2/oxone/Cs2CO3 catalytic system. This method facilitates the introduction of various alkoxy groups, including ethoxy groups, highlighting the versatility of benzimidazole derivatives in synthetic chemistry. The ethoxy substituent, in particular, was associated with enhanced activity in synthesized compounds, which were evaluated for cytotoxic activity against human cancer cell lines, showing significant IC50 values (Kamal et al., 2014).

Biological Activities

  • Eukaryotic Topoisomerase II Inhibitors : Research on fused heterocyclic compounds, including benzimidazole derivatives, has shown them to be effective eukaryotic DNA topoisomerase II inhibitors. These compounds displayed inhibitory activities at concentrations comparable to or better than the reference drug etoposide, suggesting potential utility in cancer therapy (Pınar et al., 2004).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : Benzimidazole derivatives, including 2-mercaptobenzimidazole, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Experimental designs and electrochemical assays confirmed their efficacy as corrosion inhibitors, showcasing the potential of these compounds in extending the lifespan of metals in corrosive conditions (Forsal et al., 2010).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Benzimidazole derivatives have been synthesized and evaluated for antimicrobial activity, with some compounds showing significant activity against various microbial strains. This research underscores the potential of benzimidazole derivatives in developing new antimicrobial agents (El-Hashash et al., 2011).

Optical and Electronic Properties

  • Nonlinear Optical Properties : Hydrazones derived from benzimidazole compounds have been studied for their third-order nonlinear optical properties, suggesting their potential applications in optical device technologies like optical limiters and switches (Naseema et al., 2010).

Safety And Hazards

The safety data sheet for 2-Ethoxybenzimidohydrazide advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

N'-amino-2-ethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-13-8-6-4-3-5-7(8)9(10)12-11/h3-6H,2,11H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRIJTSCJYEFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C(=N/N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446082
Record name 2-Ethoxybenzene-1-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxybenzimidohydrazide

CAS RN

889943-46-8
Record name 2-Ethoxybenzenecarboximidic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889943-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzene-1-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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